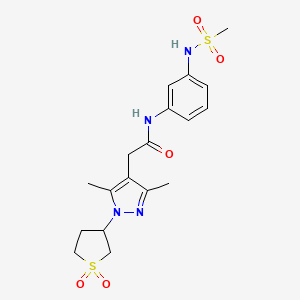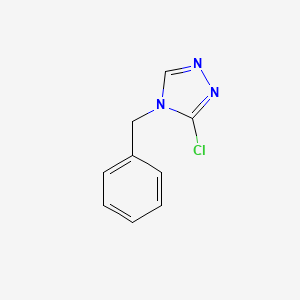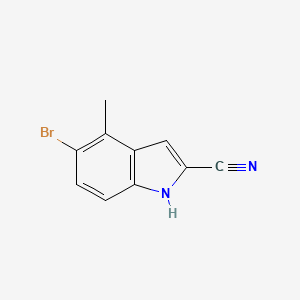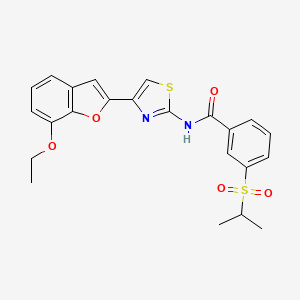![molecular formula C13H10N4O B2989612 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-04-5](/img/structure/B2989612.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatility in drug design due to its relatively simple structure . They have been used in various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The choice of substituents on the triazolo[1,5-a]pyrimidine ring can significantly influence the properties and potential applications of the resulting compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the ring . These compounds have been used in various applications, including as potential treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents . These compounds have been described as having favorable ADME-PK properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide belongs to the class of compounds known for their significant role in medicinal and pharmaceutical chemistry due to their wide range of biological activities. The synthesis methods and structural characteristics of this class of compounds provide foundational knowledge for their application in scientific research.
- Synthesis Approaches : Innovative synthetic methodologies have been developed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, which is central to the chemical structure of this compound. For example, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been employed for the efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a metal-free approach to oxidative N-N bond formation with high yields and short reaction times (Zheng et al., 2014). Additionally, cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride has been utilized to prepare [1,2,4]Triazolo[1,5‐a]pyridines without substituents on the 2-position, showcasing the versatility in synthesizing triazoles substituted at any position on the pyridine ring under mild conditions (Huntsman & Balsells, 2005).
Pharmacological Significance
The pharmacological significance of compounds featuring the [1,2,4]Triazolo[1,5-a]pyrimidine scaffold, which is closely related to this compound, highlights their potential in drug development and therapeutic applications.
- Wide Range of Activities : The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, anti-tubercular, and antihypertensive activities. This versatility underscores the potential of this compound derivatives in various therapeutic areas. The scaffold's inclusion in several clinical trials and marketed drugs such as Trapidil and Pyroxsulam highlights its medicinal chemistry significance (Merugu, Cherukupalli, & Karpoormath, 2022).
Mecanismo De Acción
Target of Action
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a synthetic compound that has been found to exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This interaction results in the inhibition of the targets, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can impact the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The exact downstream effects can vary depending on the specific target and the biological context.
Pharmacokinetics
The compound’s molecular weight (30713 g/mol ) and structure suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, its inhibition of JAK1 and JAK2 can lead to reduced cell growth and immune response . .
Safety and Hazards
Direcciones Futuras
The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry and continue to be the subject of ongoing research . For example, triazolo[1,5-a]pyrimidine indole derivatives have been identified as potential anticancer agents .
Propiedades
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-5-2-1-3-6-10)16-11-7-4-8-17-12(11)14-9-15-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJUIYBLSDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)



![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)


![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)
